1-[(3-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-[(3-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methoxyphenyl and nitrophenyl groups, and is often associated with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 1-(3-methoxybenzyl)piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-[(3-Hydroxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine.
Reduction: Formation of 1-[(3-Methoxyphenyl)methyl]-4-(2-aminophenyl)sulfonylpiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Methoxyphenyl)methyl]-4-(2-aminophenyl)sulfonylpiperazine: Similar structure but with an amino group instead of a nitro group.
1-[(3-Hydroxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-[(3-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S.C2H2O4/c1-26-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)27(24,25)18-8-3-2-7-17(18)21(22)23;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVSOXAFBOOJPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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